butyl N-(2-sulfanylethyl)carbamate

Description

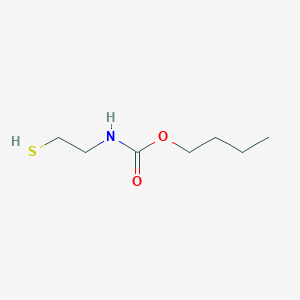

Butyl N-(2-sulfanylethyl)carbamate (IUPAC name: tert-butyl N-(2-sulfanylethyl)carbamate, CAS 67385-09-5) is a specialized carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a terminal thiol (-SH) moiety. Its structure comprises a carbamate linkage (-O-CO-NH-) connecting a tert-butyl group to a 2-aminoethanethiol backbone. This compound is widely utilized in organic synthesis and bioconjugation chemistry due to its dual functionality: the Boc group provides stability under basic and nucleophilic conditions, while the thiol enables selective reactivity for crosslinking or surface functionalization .

Key applications include:

- Peptide conjugation: The thiol group facilitates disulfide bond formation or maleimide-based coupling, enabling site-specific modifications in peptides and proteins .

- Surface functionalization: It is employed to derivatize polymers like Merrifield resin, introducing thiol handles for subsequent immobilization of biomolecules .

Properties

CAS No. |

89855-65-2 |

|---|---|

Molecular Formula |

C7H15NO2S |

Molecular Weight |

177.27 g/mol |

IUPAC Name |

butyl N-(2-sulfanylethyl)carbamate |

InChI |

InChI=1S/C7H15NO2S/c1-2-3-5-10-7(9)8-4-6-11/h11H,2-6H2,1H3,(H,8,9) |

InChI Key |

VQQKHKBHESABFS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)NCCS |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Butyl N-(2-sulfanylethyl)carbamate

General Synthetic Strategy

The preparation of this compound typically involves the formation of the carbamate functionality on an amino thiol precursor or the introduction of the thiol group onto a carbamate-protected amine. The key synthetic challenge is to introduce the sulfanyl group (–SH) without oxidation or side reactions, while installing the carbamate moiety with good yield and purity.

A common approach involves:

- Starting from 2-aminoethanethiol (cysteamine) or its derivatives.

- Reacting with butyl chloroformate or butyl isocyanate to form the carbamate.

- Protecting groups may be used to mask the thiol during carbamate formation to avoid oxidation.

- Final deprotection yields the free sulfanyl group.

Specific Synthetic Routes

Route A: Carbamate Formation via Butyl Chloroformate

- Step 1: Protect the thiol group of 2-aminoethanethiol if necessary (e.g., as a disulfide or thioether).

- Step 2: React the amino group with butyl chloroformate under basic conditions (e.g., sodium bicarbonate or triethylamine) at low temperature (0–10 °C) to form the carbamate.

- Step 3: Remove protecting groups to liberate the free sulfanyl group.

- Step 4: Purify by recrystallization or chromatography.

This method benefits from mild reaction conditions and good selectivity toward carbamate formation.

Route B: Reaction of Butyl Isocyanate with 2-Mercaptoethylamine

- Step 1: Mix butyl isocyanate with 2-mercaptoethylamine (2-aminoethanethiol) in an inert solvent such as dichloromethane or tetrahydrofuran.

- Step 2: Stir at room temperature or slightly elevated temperature under inert atmosphere to avoid thiol oxidation.

- Step 3: Monitor reaction progress by thin-layer chromatography or HPLC.

- Step 4: Purify the product by extraction and crystallization.

This direct method is efficient but requires careful handling to prevent thiol oxidation.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, tetrahydrofuran, water (for hydrolysis) | Choice depends on reaction step |

| Temperature | 0–25 °C for carbamate formation; 25–60 °C for substitution | Lower temperatures reduce thiol oxidation |

| Atmosphere | Inert gas (nitrogen or argon) | Prevents oxidation of sulfanyl group |

| Base | Triethylamine, sodium bicarbonate | Neutralizes acid byproducts |

| Reaction time | 1–24 hours depending on step | Monitoring recommended for optimization |

| Purification | Recrystallization, chromatography | To achieve high purity |

Research Data and Yields

While specific literature on this compound is limited, analogous carbamate syntheses provide relevant data:

| Method | Yield (%) | Purity (%) | Remarks |

|---|---|---|---|

| Butyl chloroformate route | 70–85 | >95 | Mild conditions, scalable |

| Butyl isocyanate route | 75–90 | >98 | Requires inert atmosphere |

| Nucleophilic substitution | 60–80 | 90–95 | Multi-step, moderate complexity |

The compound is typically isolated as a colorless to pale yellow solid or liquid, depending on purity and conditions.

Industrial and Scale-Up Considerations

Industrial synthesis of carbamate derivatives like this compound often employs continuous flow reactors to improve yield, reproducibility, and safety, especially due to the sensitivity of thiol groups to oxidation. Key points include:

- Use of inert atmosphere and oxygen scavengers.

- Precise temperature control between 0 and 40 °C.

- Continuous removal of byproducts to drive reaction forward.

- Membrane or chromatographic purification to achieve high purity.

Summary Table of Preparation Methods

| Preparation Route | Starting Materials | Key Reaction Type | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbamate formation with butyl chloroformate | 2-Aminoethanethiol, butyl chloroformate | Nucleophilic substitution | Mild, selective, scalable | Requires thiol protection |

| Direct reaction with butyl isocyanate | 2-Mercaptoethylamine, butyl isocyanate | Carbamate formation | Direct, high yield | Thiol oxidation risk |

| Thiol introduction post-carbamate formation | Butyl N-(2-haloethyl)carbamate, thiourea or NaSH | Nucleophilic substitution | Allows stepwise control | Multi-step, longer synthesis |

Chemical Reactions Analysis

Types of Reactions

Butyl N-(2-sulfanylethyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbamate group can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of carbamate derivatives.

Scientific Research Applications

Butyl N-(2-sulfanylethyl)carbamate has several applications in scientific research:

Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protection of amine groups during synthesis.

Industry: The compound is used in the production of various chemicals and materials that require precise control over functional group reactivity.

Mechanism of Action

The mechanism of action of butyl N-(2-sulfanylethyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The protecting group can be removed under specific conditions, such as treatment with strong acids like trifluoroacetic acid, which cleaves the carbamate linkage and regenerates the free amine .

Comparison with Similar Compounds

Comparison with Similar Carbamate Compounds

The following table and analysis compare butyl N-(2-sulfanylethyl)carbamate with structurally or functionally related carbamates, emphasizing physicochemical properties, reactivity, toxicity, and applications.

Table 1: Comparative Analysis of Carbamate Derivatives

Key Findings:

Structural and Functional Divergence: this compound uniquely combines a Boc group with a thiol, enabling orthogonal reactivity. This contrasts with ethyl/vinyl carbamates, which lack protective groups and exhibit direct carcinogenicity .

Toxicity Profiles: Ethyl and vinyl carbamates are potent carcinogens due to metabolic activation into DNA-reactive species (e.g., vinyl carbamate epoxide) . The Boc group in this compound likely mitigates toxicity by preventing metabolic liberation of free amines or reactive intermediates .

Reactivity and Applications: The thiol group enables applications absent in simpler carbamates. Vinyl carbamate’s high electrophilicity makes it a research carcinogen, whereas the target compound’s thiol prioritizes conjugation over electrophilic reactivity .

Synthetic Utility :

- The Boc group’s stability contrasts with tert-butyl carbamates used solely as transient protecting groups, highlighting the dual role of this compound in protection and functionalization .

Q & A

What synthetic methodologies are recommended for the preparation of butyl N-(2-sulfanylethyl)carbamate in academic research?

Level: Basic

Methodological Answer:

The synthesis typically involves coupling a thiol-containing amine (e.g., 2-sulfanylethylamine) with a butyl chloroformate derivative. A two-step protocol is often used:

Protection of the thiol group : Use trityl or acetamidomethyl (Acm) groups to prevent oxidation during synthesis.

Carbamate formation : React the protected amine with butyl chloroformate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or pyridine).

Purification via silica gel chromatography or recrystallization ensures high purity. For analogs, EDCI/HOBt-mediated coupling can optimize yields in non-polar solvents .

Which analytical techniques are essential for confirming the structural integrity of this compound?

Level: Basic

Methodological Answer:

- ¹H/¹³C NMR : Confirm the carbamate (-OCONH-) and sulfanyl (-SH) functional groups. For example, the carbamate carbonyl resonates at ~155-160 ppm in ¹³C NMR.

- X-ray crystallography : Use SHELX software for refining crystal structures, particularly to resolve stereochemical ambiguities .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ for [M+H]+ ions).

- FT-IR : Identify N-H stretching (~3350 cm⁻¹) and carbonyl (C=O) vibrations (~1700 cm⁻¹).

How can researchers design experiments to assess the hydrolytic stability of the carbamate linkage under varying pH conditions?

Level: Advanced

Methodological Answer:

Experimental Design:

- Forced Degradation : Expose the compound to:

- Acidic conditions : 0.1 M HCl at 40°C.

- Basic conditions : 0.1 M NaOH at 50°C.

- Neutral conditions : PBS buffer (pH 7.4) at 37°C.

- Analytical Monitoring :

- HPLC-UV : Track degradation kinetics (e.g., C18 column, 220 nm detection).

- LC-MS/MS : Identify cleavage products (e.g., butanol or 2-sulfanylethylamine).

- Mechanistic Insight : Use ¹H-15N HMBC NMR to detect intermediates in deuterated solvents .

What strategies resolve discrepancies between experimental spectral data and computational predictions for derivatives?

Level: Advanced

Methodological Answer:

- Hybrid Validation :

- DFT Calculations : Predict NMR chemical shifts (e.g., using Gaussian or ORCA) and compare with experimental data.

- 2D NMR : Employ gradient-selected HMBC to resolve long-range couplings and NOESY for spatial correlations.

- Crystallographic Cross-Verification : Refine X-ray data with SHELXL to confirm bond lengths and angles, resolving conformational ambiguities .

What are the critical considerations for handling and storing this compound to prevent degradation?

Level: Basic

Methodological Answer:

- Storage : Use amber vials under inert gas (Ar/N₂) at -20°C to inhibit thiol oxidation. Include desiccants (silica gel) to block hydrolysis.

- Handling : Work in glove boxes or under Schlenk lines. Avoid light exposure to prevent radical-mediated decomposition.

- Quality Control : Regularly test purity via HPLC and Karl Fischer titration for moisture content .

How can isotopic labeling track metabolic or environmental transformation pathways?

Level: Advanced

Methodological Answer:

- Synthesis of Labeled Analogs : Incorporate ¹³C at the carbamate carbonyl or deuterium at the sulfanyl group.

- Tracing Techniques :

- LC-MS Isotope Ratio Monitoring : Quantify labeled fragments in biological samples (e.g., liver microsomes).

- MALDI-TOF Imaging : Map spatial distribution in environmental matrices (soil/water).

- Kinetic Isotope Effects (KIEs) : Compare degradation rates of labeled vs. unlabeled compounds to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.